

Application Note: Quantitative Determination of DBPR108 in Human Plasma using LC-MS/MS

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Abstract

This application note presents a comprehensive protocol for the quantitative analysis of **DBPR108** (Prusogliptin), a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial sample analysis. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and validation parameters based on established bioanalytical method validation guidelines.

Introduction

DBPR108 (Prusogliptin) is an orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] By inhibiting DPP-4, **DBPR108** increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1][2]

Accurate measurement of **DBPR108** plasma concentrations is crucial for pharmacokinetic assessments, dose-finding studies, and establishing a therapeutic window. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of small molecule drugs like **DBPR108** in complex biological matrices. This document provides a detailed



protocol for the determination of **DBPR108** in human plasma, adaptable for preclinical and clinical research.

Pharmacokinetic Profile of DBPR108

Clinical studies have characterized the pharmacokinetic profile of **DBPR108**. After oral administration, **DBPR108** is rapidly absorbed.[3] The exposure to **DBPR108** at a steady-state has been shown to increase in a dose-proportional manner.[3][4]

Table 1: Steady-State Pharmacokinetic Parameters of **DBPR108** in Patients with Type 2 Diabetes.[3][4]

Dose Group	Mean Cmax,ss (ng/mL)	Median Tmax,ss (h)	Accumulation Ratio (Rac)
50 mg	119	1.5 - 4.0	0.85 - 1.3
100 mg	256	1.5 - 4.0	0.85 - 1.3
200 mg	567	1.5 - 4.0	0.85 - 1.3

Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state.

Experimental Protocol

This protocol is a representative method based on common practices for the analysis of small molecule DPP-4 inhibitors and should be fully validated by the end-user.

Materials and Reagents

- DBPR108 reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled DBPR108 or a structurally similar compound)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Water (deionized, 18 MΩ·cm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer
- Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)

Preparation of Solutions

- DBPR108 Stock Solution (1 mg/mL): Accurately weigh and dissolve DBPR108 reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the DBPR108 stock solution.
- Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v)
 acetonitrile:water to create calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for standards, QCs, and unknown samples.
- Pipette 50 μL of plasma into the labeled tubes.
- Add 10 μL of the internal standard working solution to all tubes except for the blank matrix samples.
- Add 150 μL of acetonitrile to each tube to precipitate plasma proteins.
- Vortex mix for 1 minute.



- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject an aliquot into the LC-MS/MS system.

A previously documented clinical study collected blood samples in heparin sodium-containing tubes, centrifuged them at 1700 ± 50 g for 10 minutes at 4°C, and then added a 50% acetic acid solution to the isolated plasma in a 1:100 volume ratio before storage at ≤ -60 °C.[5]

LC-MS/MS Conditions

Table 2: Proposed Liquid Chromatography Parameters

Parameter	Value
Column	C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min

Table 3: Proposed Mass Spectrometry Parameters



Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transition (DBPR108)	To be determined by direct infusion of the reference standard	
MRM Transition (IS)	To be determined by direct infusion of the IS	
Dwell Time	100 ms	
Collision Gas	Argon	
Ion Source Temp.	500°C	
IonSpray Voltage	5500 V	

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

- Selectivity and Specificity: Absence of interfering peaks at the retention times of DBPR108
 and the IS in blank plasma from at least six different sources.
- Linearity and Range: A calibration curve with at least six non-zero standards, with a
 correlation coefficient (r²) of ≥ 0.99. A clinical study reported an analytical range of 1.00–2000
 ng/mL for DBPR108.[5]
- Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that
 can be quantified with acceptable precision (≤ 20%) and accuracy (within ±20%). A published
 LLOQ for a DBPR108 assay is 1.00 ng/mL.[5]
- Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high
 concentrations on three separate occasions. Precision (%CV) should be ≤ 15% (≤ 20% for
 LLOQ) and accuracy (%RE) should be within ±15% (±20% for LLOQ).
- Recovery: The extraction efficiency of **DBPR108** from the plasma matrix.
- Matrix Effect: Assessment of the ion suppression or enhancement from the plasma matrix.



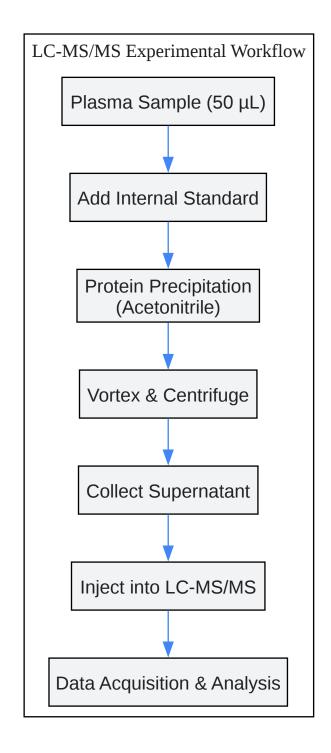
• Stability: Stability of **DBPR108** in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Table 4: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter	Low QC	Medium QC	High QC	LLOQ QC
Intra-day Precision (%CV)	≤ 15%	≤ 15%	≤ 15%	≤ 20%
Inter-day Precision (%CV)	≤ 15%	≤ 15%	≤ 15%	≤ 20%
Intra-day Accuracy (%RE)	± 15%	± 15%	± 15%	± 20%
Inter-day Accuracy (%RE)	± 15%	± 15%	± 15%	± 20%
Recovery (%)	Consistent and reproducible			
Matrix Factor	CV ≤ 15%	_		
Stability (% Deviation)	± 15% from nominal concentration	_		

Visualizations

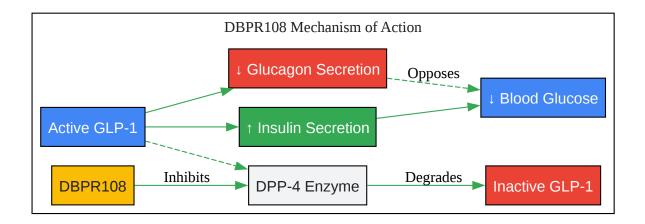




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Caption: Workflow for **DBPR108** Plasma Sample Preparation and Analysis.





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Caption: Signaling Pathway of **DBPR108** in Glucose Homeostasis.

Conclusion

This application note provides a framework for the quantitative determination of **DBPR108** in human plasma by LC-MS/MS. The outlined protocol, including sample preparation, instrument conditions, and validation guidelines, offers a robust starting point for researchers. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

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